molecular formula C17H16N4O8S B12743877 Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- CAS No. 75205-05-9

Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro-

Cat. No.: B12743877
CAS No.: 75205-05-9
M. Wt: 436.4 g/mol
InChI Key: FVWKTMVZBQTTKE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzenesulfonic acid group, a methoxyphenyl group, and an azo linkage, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- typically involves multiple steps, including the formation of the azo linkage and the introduction of the nitro group. The process often starts with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo linkage can be reduced to form corresponding amines.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage can yield corresponding aromatic amines, while oxidation of the nitro group can produce various oxidized derivatives.

Scientific Research Applications

Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The azo linkage and nitro group play crucial roles in its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-chloro-2-[2-[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-5-methyl-, barium salt
  • 2-Methoxyphenyl isocyanate

Uniqueness

Benzenesulfonic acid, 4-((1-(((2-methoxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-3-nitro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

75205-05-9

Molecular Formula

C17H16N4O8S

Molecular Weight

436.4 g/mol

IUPAC Name

4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C17H16N4O8S/c1-10(22)16(17(23)18-13-5-3-4-6-15(13)29-2)20-19-12-8-7-11(30(26,27)28)9-14(12)21(24)25/h3-9,16H,1-2H3,(H,18,23)(H,26,27,28)

InChI Key

FVWKTMVZBQTTKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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